Umbelliferone

Beschreibung

This compound has been reported in Hydrangea serrata, Caragana frutex, and other organisms with data available.

active metabolite of coumarin; RN given refers to parent cpd

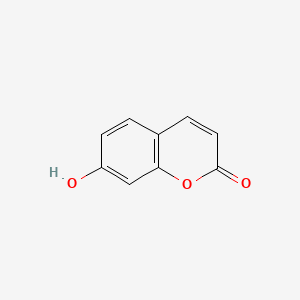

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Record name | umbelliferone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Umbelliferone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052626 | |

| Record name | Umbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Umbelliferone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-35-6 | |

| Record name | Umbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Umbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 232 °C | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Recovery of Umbelliferone: A Technical Guide to Natural Sources and Extraction Methodologies

Introduction: Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant interest within the scientific community due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the various methodologies employed for its extraction and isolation. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with a notable prevalence in the Apiaceae (Umbelliferae) and Rutaceae families.[3][4] It can be found in various parts of the plant, including the flowers, fruits, roots, and leaves.[5] A summary of notable plant sources is provided in Table 1.

| Family | Genus | Species | Common Name | Plant Part | Reference |

| Apiaceae | Angelica | archangelica | Garden Angelica | Not Specified | [6] |

| Apiaceae | Coriandrum | sativum | Coriander | Aerial parts | [6][7] |

| Apiaceae | Daucus | carota | Carrot | Not Specified | [6] |

| Apiaceae | Ferula | communis | Giant Fennel | Peduncles, Latex (Asafoetida) | [6][7] |

| Apiaceae | Ferula | asafoetida | Asafoetida | Rhizomes | [7] |

| Asteraceae | Hieracium | pilosella | Mouse-ear Hawkweed | Not Specified | [6] |

| Combretaceae | Conocarpus | erectus | Buttonwood | Leaves | [8] |

| Convolvulaceae | Ipomoea | mauritiana | Giant Potato | Tuber | [7] |

| Fabaceae | Glycyrrhiza | glabra | Licorice | Rhizomes | [7] |

| Hydrangeaceae | Hydrangea | macrophylla | Bigleaf Hydrangea | Not Specified | [6] |

| Planataceae | Platanus | acerifolia | London Plane | Stem | [7] |

| Rutaceae | Citrus | paradisi | Grapefruit | Not Specified | [7] |

Biosynthesis of this compound

This compound is a phenylpropanoid, synthesized in plants from L-phenylalanine via the shikimate pathway.[6][9] The biosynthetic pathway involves a series of enzymatic reactions to form the characteristic coumarin (B35378) structure. The key steps are the deamination of L-phenylalanine to cinnamic acid, followed by hydroxylations and a final lactonization to form this compound.[6]

Extraction Methodologies

The extraction of this compound from plant matrices is a critical step in its isolation and purification. The choice of extraction method and solvent can significantly impact the yield and purity of the final product. Methanol (B129727) is a commonly used solvent for the efficient extraction of this compound.[4][7]

Solvents and Techniques

Various organic solvents and extraction techniques have been employed for the recovery of this compound from plant materials. These include:

-

Maceration: This simple technique involves soaking the plant material in a solvent for a period of time. A study on chamomile processing waste found that maceration with 50% aqueous ethanol (B145695) yielded the highest amount of this compound.[10]

-

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus. It has been shown to be an efficient method for this compound extraction, particularly with methanol as the solvent.[8][10]

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. However, SFE has been found to be less efficient for this compound extraction, likely due to the non-polar nature of CO2.[10]

-

Hydrodistillation: This method is typically used for extracting essential oils but has also been applied for this compound extraction, although with lower yields compared to other methods.[10]

Quantitative Comparison of Extraction Methods

A study comparing different extraction techniques for this compound from chamomile processing waste provided the following quantitative data:

| Extraction Technique | Solvent | This compound Yield (mg/100g) | Reference |

| Maceration | 50% Aqueous Ethanol | 11.80 | [10] |

| Soxhlet Extraction | Methanol | - (Stated as most efficient in a separate study) | [10] |

| Supercritical CO2 Extraction | Carbon Dioxide | - (Stated as not efficient) | [10] |

| Hydrodistillation | Water | - (Lower yield) | [10] |

Note: Specific quantitative data for all methods from a single comparative source was not available in the provided search results.

A separate study on pomegranate seeds reported an this compound concentration of 0.67 ± 0.04 μg/g of dry extract using an ultrasound-assisted extraction with absolute ethanol.[11]

Experimental Protocols

The following are generalized experimental protocols for the extraction and isolation of this compound based on methodologies described in the literature.

Protocol 1: Maceration of Chamomile Processing Waste[10]

-

Material Preparation: Air-dry and grind the chamomile processing waste into a fine powder.

-

Extraction: Macerate 10g of the powdered plant material with 100mL of 50% aqueous ethanol for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through a suitable filter paper to separate the extract from the solid plant residue.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Further Processing: The resulting aqueous extract can be further purified using chromatographic techniques.

Protocol 2: Soxhlet Extraction and Isolation from Conocarpus erectus Leaves[8]

-

Defatting: Defat 100g of powdered C. erectus leaves with 1000mL of hexane.

-

Extraction: Extract the defatted plant material with 1200mL of 85% methanol using a Soxhlet extractor.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

-

Partitioning: Add 35mL of distilled water to the concentrated extract and partition it three times with 50mL of ethyl acetate (B1210297).

-

Separation: Collect the upper ethyl acetate layer, which contains the this compound.

-

Isolation: The this compound can be further isolated from the ethyl acetate fraction using preparative Thin Layer Chromatography (TLC).

General Experimental Workflow

The general workflow for the extraction and isolation of this compound from a plant source typically involves several key stages, from material preparation to final purification.

References

- 1. mdpi.com [mdpi.com]

- 2. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. phytojournal.com [phytojournal.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. Comparison of various techniques for the extraction of this compound and herniarin in Matricaria chamomilla processing fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Umbelliferone Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Umbelliferone (7-hydroxycoumarin), a key simple coumarin (B35378), is a naturally occurring phenylpropanoid with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. It also serves as a crucial precursor for the biosynthesis of more complex coumarins, such as furanocoumarins and pyranocoumarins. Understanding the intricacies of the this compound biosynthesis pathway in plants is paramount for its potential applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the pathway and associated experimental workflows to facilitate further research and application.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1] The pathway proceeds through a series of enzymatic reactions to construct the characteristic benzopyrone structure of this compound.[1][2][3]

The primary steps are:

-

Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1] This reaction is a critical control point, channeling carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites.[4]

-

para-Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield 4-coumaric acid (p-coumaric acid). This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][5]

-

Activation of 4-Coumaric Acid: To facilitate subsequent reactions, 4-coumaric acid is activated to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA. This ATP-dependent reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[1][6]

-

ortho-Hydroxylation of 4-Coumaroyl-CoA: The key step leading to the coumarin backbone is the ortho-hydroxylation (at the C2' position) of 4-coumaroyl-CoA to form 2'-hydroxy-4-coumaroyl-CoA. This reaction is catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) .[7]

-

Isomerization and Lactonization: The final step involves the trans-cis isomerization of the side chain of the 2'-hydroxylated intermediate, followed by an intramolecular cyclization (lactonization) to form the this compound ring. While this can occur spontaneously, particularly in the presence of light, it is enzymatically catalyzed in planta by Coumarin Synthase (COSY) for efficient synthesis, especially in tissues not exposed to light, such as roots.[3][8][9]

Alternative Pathway

An alternative pathway that bypasses the C4H step has been utilized in metabolic engineering approaches. This pathway employs a Tyrosine Ammonia Lyase (TAL) , such as RgTAL from Rhodotorula glutinis, which directly converts L-tyrosine to 4-coumaric acid.[9][10] This is particularly advantageous in microbial systems where the expression of plant-derived P450 enzymes like C4H can be challenging.[9][10]

Visualization of the this compound Biosynthesis Pathway

References

- 1. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Emergence of a Proton Exchange-Based Isomerization and Lactonization Mechanism in the Plant Coumarin Synthase COSY | Kulik Research Group [hjkgrp.mit.edu]

- 4. benchchem.com [benchchem.com]

- 5. Identification and functional characterization of a p-coumaroyl CoA 2'-hydroxylase involved in the biosynthesis of coumarin skeleton from Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sunlongbiotech.com [sunlongbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. genscript.com [genscript.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Umbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant attention in the scientific community.[1][2] As a prominent member of the coumarin (B35378) family, it is widely distributed in the plant kingdom, particularly within the Rutaceae and Apiaceae (Umbelliferae) families.[2][3] This versatile compound serves as a crucial starting material for the synthesis of a wide array of other coumarin derivatives and exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][4] Its inherent fluorescence also makes it a valuable tool in various analytical and diagnostic applications.[5] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways.

Chemical Identity and Physical Properties

This compound is a yellowish-white crystalline solid.[6][7] It is characterized by a coumarin scaffold substituted with a hydroxyl group at the 7-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-hydroxy-2H-1-benzopyran-2-one[6] |

| Synonyms | 7-Hydroxycoumarin, Hydrangine, Skimmetine, Beta-umbelliferone[2][6] |

| CAS Number | 93-35-6[8][9][10] |

| Molecular Formula | C₉H₆O₃[8][9][10] |

| Molecular Weight | 162.14 g/mol [4][10] |

| Chemical Structure | A benzene (B151609) ring fused to a lactone ring with a hydroxyl group at position 7. |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellowish-white crystalline powder[6][7] |

| Melting Point | 228-234 °C[5] |

| Boiling Point | 382.1 °C (Predicted)[11] |

| Solubility | Slightly soluble in hot water; highly soluble in ethanol (B145695), methanol (B129727), DMSO, and dioxane.[2][6][8][11] |

| pKa | 7.6 - 7.7[6] |

| logP | 1.58[2] |

Spectral Characteristics

The spectral properties of this compound are fundamental to its identification and quantification, as well as its application as a fluorescent probe.

Table 3: Spectral Data for this compound

| Spectral Data | Wavelength/Wavenumber (nm or cm⁻¹) | Notes |

| UV-Vis Absorption (λmax) | 324-326 nm[8][12] | In acidic solution, the maximum absorbance is at 325 nm, which shifts to 365 nm in alkaline solution.[2] |

| Fluorescence Emission | 460 nm[8][9] | Excitation maxima are at 330 nm in acidic and 370 nm in alkaline solutions.[8][11] |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3165 (Ar-OH), ~1715-1690 (lactone C=O), ~1628-1603 (C=C)[2] | Characteristic peaks for the aromatic hydroxyl group, the lactone carbonyl, and aromatic carbon-carbon bonds. |

| ¹H-NMR Spectroscopy | Refer to experimental protocol for detailed shifts. | Provides information on the chemical environment of the hydrogen atoms in the molecule. |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins. For this compound, this involves the reaction of resorcinol (B1680541) with malic acid in the presence of an acid catalyst.[6]

Methodology:

-

Reactant Preparation: In a round-bottom flask, prepare a mixture of resorcinol and malic acid.[6]

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to manage the exothermic reaction.[6]

-

Heating: Heat the reaction mixture, typically in a water bath, to facilitate the condensation and cyclization reactions.[6]

-

Precipitation: Pour the cooled reaction mixture into cold water to precipitate the crude this compound.[6]

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.[6]

A microwave-assisted variation of this protocol offers a more rapid and solvent-free approach.[10]

Extraction of this compound from Plant Material

This compound can be isolated from various plant sources. The following are common extraction techniques.

Methodology (Soxhlet Extraction):

-

Sample Preparation: Dry and grind the plant material to a fine powder.

-

Defatting: Defat the powdered plant material with a non-polar solvent like hexane (B92381) using a Soxhlet apparatus.[13]

-

Extraction: Extract the defatted material with a polar solvent such as methanol (85%) in a Soxhlet extractor.[13]

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.[13]

-

Partitioning: Add distilled water to the concentrated extract and partition it sequentially with solvents of increasing polarity, such as ethyl acetate.[13] The this compound-containing fraction can be further purified.

Methodology (Maceration):

-

Soaking: Immerse the dried and ground plant material in an appropriate solvent (e.g., 50% aqueous ethanol).[14]

-

Incubation: Allow the mixture to stand for several days at room temperature with occasional shaking.[14]

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator.[14]

Spectroscopic Analysis

UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

-

Analysis: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder to create a fine, homogeneous mixture.[15][16] Press the mixture into a thin, transparent pellet using a hydraulic press.[16]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., acetone-d₆).

-

Analysis: Acquire the ¹H-NMR spectrum using an NMR spectrometer. The spectrum will show characteristic chemical shifts and coupling constants for the protons in the this compound molecule.

Solubility Determination

Methodology:

-

Solution Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Equilibration: Add an excess amount of this compound to each buffer solution in a sealed container. Agitate the samples at a constant temperature (e.g., 37 °C) until equilibrium is reached.

-

Sample Analysis: Separate the undissolved solid (e.g., by filtration or centrifugation) and determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. This compound can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anti-cancer and anti-inflammatory activities.

Caption: this compound's modulation of the MAPK signaling pathway.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. This compound has been shown to activate this pathway in certain cell types, such as osteoblasts.[4][6][8]

Caption: Activation of the Wnt/β-catenin pathway by this compound in osteoblasts.

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

This compound is known to inhibit 17β-HSD, an enzyme involved in the metabolism of steroid hormones. This inhibition can have significant implications in hormone-dependent diseases.

Caption: this compound's inhibition of 17β-hydroxysteroid dehydrogenase.

Conclusion

This compound is a phytochemical with a well-defined chemical structure and a range of interesting physical and chemical properties. Its biological activities are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cellular proliferation. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate study of this promising compound. For researchers, scientists, and drug development professionals, a thorough understanding of these core characteristics is essential for harnessing the full therapeutic potential of this compound and its derivatives.

References

- 1. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen Receptor 1 (ESR1) and the Wnt/β-Catenin Pathway Mediate the Effect of the Coumarin Derivative Umbelliferon on Bone Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The regulation and inhibition of 17beta-hydroxysteroid dehydrogenase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Ameliorates Complete Freund Adjuvant-Induced Arthritis via Reduction of NF-κB Signaling Pathway in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of 17β-hydroxysteroid dehydrogenase type 1, 2 and 14: Structures, biological activities and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 13. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of type II 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Umbelliferone Solubility: A Technical Guide for Researchers

An In-depth Analysis of Umbelliferone's Solubility Profile in Dimethyl Sulfoxide (DMSO), Ethanol, and Water for Scientific Applications.

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring coumarin (B35378) derivative with significant biological activities, in three common laboratory solvents: DMSO, ethanol, and water. This document is intended for researchers, scientists, and professionals in drug development who require precise solubility data and standardized protocols for their work.

Core Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for the preparation of stock solutions and experimental design. The following table summarizes the quantitative and qualitative solubility data compiled from various scientific sources.

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| DMSO | ~10 mg/mL | Soluble | [1][2] |

| 32 mg/mL (197.36 mM) | - | [3] | |

| ≥7.55 mg/mL | - | [4] | |

| ≥14.29 mg/mL (for this compound-d5) | - | [5] | |

| Ethanol | ~5 mg/mL | High Solubility | [1][2][6][7][8] |

| 32 mg/mL | Good Solubility | [3][9] | |

| 50 mg/mL (in 95% ethanol) | - | [10] | |

| Water | Insoluble | Slight solubility in hot water | [3][6][7][8][9][11] |

| 0.1 mg/mL (requires sonication, for this compound-d5) | - | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to the reliability of in vitro and in vivo studies. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound (this compound) is added to a specific volume of the solvent (DMSO, ethanol, or water). The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical method.

Detailed Methodology

-

Preparation:

-

Weigh a precise amount of this compound powder, ensuring it is in excess of its expected solubility in the chosen solvent volume.

-

Dispense a known volume of the solvent (e.g., DMSO, ethanol, or high-purity water) into a suitable vessel, such as a glass vial with a screw cap.

-

-

Equilibration:

-

Add the excess this compound powder to the solvent.

-

Place the vessel in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

-

-

Sample Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by centrifugation at a high speed or by filtration using a chemically inert filter (e.g., PTFE) that does not absorb the solute.

-

-

Analysis:

-

Carefully collect the supernatant (the clear, saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Signaling Pathway: this compound and Apoptosis Induction

This compound has been shown to exert anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One of the mechanisms involved is the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The diagram below provides a simplified representation of this process.

References

- 1. filab.fr [filab.fr]

- 2. who.int [who.int]

- 3. ijper.org [ijper.org]

- 4. This compound and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Quantitative Fluorescence Properties of Umbelliferone

An In-depth Technical Guide to the Fluorescence of Umbelliferone

For researchers, scientists, and professionals in drug development, a thorough understanding of the photophysical properties of fluorescent molecules is paramount for their effective application. This compound (also known as 7-hydroxycoumarin) is a naturally occurring coumarin (B35378) derivative widely utilized as a fluorescent probe and pH indicator.[1][2] Its fluorescence is notably sensitive to environmental conditions, particularly pH, which influences its absorption and emission characteristics.[3][4] This guide provides a comprehensive overview of this compound's fluorescence spectrum and quantum yield, complete with quantitative data and detailed experimental protocols.

The photophysical characteristics of this compound are highly dependent on the solvent and pH of the medium. The phenolic hydroxyl group, with a pKa of 7.7, leads to distinct spectral properties for the neutral (acidic/neutral pH) and anionic (alkaline pH) forms of the molecule.[1] The key quantitative data are summarized below.

| Parameter | Value | Solvent / Condition |

| Excitation Maximum (λex) | ~325 nm | Acidic (pH 3-6)[5] |

| ~367 nm | Alkaline (pH 9-10.5)[5] | |

| 326 nm | Ethanol[6] | |

| 330 nm | pH < 6[2] | |

| 370 nm | pH > 8[2] | |

| Emission Maximum (λem) | ~455 nm | Acidic (pH 3-6)[5] |

| ~455 nm | Alkaline (pH 9-10.5)[5] | |

| 452 nm | 0.1 M Citrate (pH 3.0)[2] | |

| 460 nm | General[2][4] | |

| Molar Extinction Coefficient (ε) | 14,125 M⁻¹cm⁻¹ (log ε = 4.15) | at 325 nm[3] |

| 16,800 M⁻¹cm⁻¹ | at 326 nm in Ethanol[6] | |

| Fluorescence Quantum Yield (ΦF) | 0.81 | Acidic Solution (pH 5.49)[3][5] |

| 0.91 | Alkaline Solution (pH 9.49)[3][5] | |

| 0.08 | Methanol[6] |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which measures the fluorescence of a sample relative to a well-characterized standard, is the most common technique.[7]

1. Materials and Reagents:

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)[3]

-

High-purity, spectroscopic grade solvents (e.g., ethanol, buffered aqueous solutions)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes[3]

2. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in ethanol).[3]

-

Prepare a stock solution of the fluorescence standard.

-

From the stock solutions, create a series of dilutions for both the sample and the standard in the desired solvent.

-

Crucially, the concentrations must be adjusted so that the absorbance at the excitation wavelength is below 0.1.[3][7] This minimizes the inner-filter effect where emitted light is reabsorbed by other fluorophore molecules.

3. Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the this compound sample and the standard.

-

Identify the absorbance maximum (λmax) for this compound, which will be used as the excitation wavelength (λex).

-

Record the absorbance values of the sample and the standard at this chosen λex.

4. Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the λex determined in the previous step.

-

Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.

-

A solvent blank should be measured and subtracted from each spectrum to account for background fluorescence and Raman scattering.

5. Data Analysis and Calculation:

-

Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard. The resulting plots should be linear and pass through the origin.

-

The quantum yield of the this compound sample (ΦX) is calculated using the following equation[8]:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term is often 1 if the same solvent is used for both).

-

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectrum and quantum yield of this compound.

Workflow for fluorescence characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. jasco-global.com [jasco-global.com]

The Pharmacological Profile of Umbelliferone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, a naturally occurring coumarin, and its synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, detailing their mechanisms of action, summarizing quantitative data, and providing insights into key experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial properties.[2][3][4][5] The underlying mechanisms for these activities are multifaceted and often involve the modulation of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are well-documented.[6][7] These compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][8] A key mechanism underlying this activity is the inhibition of the MAPK/NF-κB signaling pathway, which plays a central role in the inflammatory response.[6][8] Furthermore, some derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, suggesting a safer profile with reduced gastrointestinal side effects.[9]

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals, such as those measured by the DPPH and ABTS assays, and to modulate endogenous antioxidant defense systems.[10][11][12] A crucial mechanism in this context is the activation of the Nrf2 signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.

Anticancer Activity

This compound has demonstrated significant anticancer effects against various cancer cell lines.[13][14][15][16][17] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (such as G0/G1 and S phase), and the inhibition of cancer cell proliferation and migration.[13][14][16][17] The induction of apoptosis is often associated with an increase in intracellular reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[17]

Antidiabetic Activity

In the context of diabetes, this compound has been shown to exert antihyperglycemic effects.[18][19][20][21] Its mechanisms include stimulating insulin (B600854) secretion from pancreatic β-cells, improving insulin sensitivity, and enhancing glucose uptake and utilization in peripheral tissues.[18][19][21] It also plays a role in regulating lipid metabolism, which is often dysregulated in diabetes.[18]

Neuroprotective Activity

This compound and its derivatives have shown promise in protecting against neurodegenerative processes.[1][3][22] Their neuroprotective effects are linked to the inhibition of monoamine oxidase A (MAO-A), prevention of self-amyloid-β aggregation, and reduction of lipid peroxidation in the brain.[1]

Antimicrobial Activity

Several derivatives of this compound have exhibited significant antibacterial and antifungal activities.[23][24][25][26][27] The minimum inhibitory concentration (MIC) of these compounds against various pathogenic microorganisms has been determined, highlighting their potential as novel antimicrobial agents.[23][24][25][26][27]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

| HepG2 (Hepatocellular Carcinoma) | 0-50 (concentration-dependent) | [13][16] |

| KB (Oral Carcinoma) | 200 | [17] |

| MKN-45 (Gastric Cancer) | Varies (time-dependent) | [15] |

| MIA PaCa-2 (Pancreatic Cancer) | Varies (time-dependent) | [15] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Derivative | Assay | ED50 / % Inhibition | Reference |

| Various Derivatives | Carrageenan-induced paw edema | Varies | [28][29] |

| This compound | Carrageenan-induced paw edema | Significant reduction at 50 & 75 mg/kg | [7] |

| This compound β-D-galactopyranoside | COX-2 Inhibition | Prominent inhibition | [9] |

Table 3: Neuroprotective Activity of this compound and Derivatives

| Compound | Target | IC50 (µM) | Reference |

| This compound | hMAO-A | 18.08 | [30] |

| 6-formyl this compound | hMAO-A | 3.23 | [1] |

| 8-formyl this compound | hMAO-A | - | [1] |

| This compound | AChE | 123 - 145 | [31] |

Table 4: Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Various 7-hydroxycoumarins | E. coli, S. aureus, P. aeruginosa | 4-6 | [23] |

| Various 7-hydroxycoumarins | A. niger, C. albicans | Varies | [23] |

| 7-hydroxy-4-methylcoumarin | Methicillin-resistant S. aureus | 16 | [23] |

| 7-hydroxy-4-methylcoumarin | Vancomycin-resistant E. faecium | 32 | [23] |

| This compound | B. cereus, B. subtilis, K. pneumoniae | Varies | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Groups: Divide male Wistar rats (150-180 g) into control and treatment groups.

-

Compound Administration: Administer the test compound (e.g., this compound derivatives) or vehicle intraperitoneally or orally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Streptozotocin-Induced Diabetes in Rats

This model is used to study the antidiabetic effects of compounds.

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (e.g., 50-60 mg/kg) dissolved in citrate (B86180) buffer.

-

Confirmation of Diabetes: Monitor blood glucose levels after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Treatment: Administer the test compound or vehicle to the diabetic rats daily for a specified period (e.g., 28 days).

-

Parameter Measurement: At the end of the treatment period, measure fasting blood glucose, plasma insulin, and other relevant biochemical parameters.

-

Histopathology: Perform histopathological examination of the pancreas to assess changes in the islets of Langerhans.

Western Blot Analysis for MAPK/NF-κB Pathway

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

This technique is used to analyze the characteristics of cells as they pass through a laser beam.

-

Cell Preparation: Harvest the treated and untreated cells and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: this compound inhibits the MAPK/NF-κB signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse pharmacological activities. Their ability to modulate multiple key signaling pathways underscores their therapeutic potential for a range of diseases, including inflammatory disorders, cancer, diabetes, and neurodegenerative conditions. This technical guide provides a foundational understanding of their pharmacological profile, offering valuable data and methodologies to guide future research and development in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of novel derivatives will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. This compound derivatives exert neuroprotective effects by inhibiting monoamine oxidase A, self-amyloidβ aggregation, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on adjuvant-induced arthritis in rats by MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. This compound β-d-galactopyranoside exerts an anti-inflammatory effect by attenuating COX-1 and COX-2 - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer effect of this compound on MKN-45 and MIA PaCa-2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound arrest cell cycle at G0/G1 phase and induces apoptosis in human oral carcinoma (KB) cells possibly via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Improves an Impaired Glucose and Lipid Metabolism in High-Fat Diet/Streptozotocin-Induced Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of In Vivo Antidiabetic Properties of this compound and Lupeol Constituents of Banana (Musa sp. var. Nanjangud Rasa Bale) Flower in Hyperglycaemic Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound β-D-galactopyranoside from Aegle marmelos (L.) corr. an ethnomedicinal plant with antidiabetic, antihyperlipidemic and antioxidative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influence of this compound on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. bepls.com [bepls.com]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. Mechanisms of the Procognitive Effects of Xanthotoxin and this compound on LPS-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Umbelliferone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (7-hydroxycoumarin), a naturally occurring coumarin (B35378) derivative found in numerous plants of the Apiaceae family, has garnered significant attention for its diverse pharmacological properties, including its potent antioxidant effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has demonstrated a remarkable capacity to mitigate oxidative stress through various mechanisms, including direct free radical scavenging and modulation of key cellular signaling pathways.[2][3]

This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular mechanisms.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals in a given assay, is a key parameter for evaluating its antioxidant potency. The following tables summarize the reported IC50 values for this compound in various antioxidant assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 59.6% inhibition at 50 µg/mL | [4] |

| ABTS Radical Scavenging | 23.15 - >200 µM | [2] |

| Nitric Oxide Radical Scavenging | ~85 µg/mL | [5] |

| Superoxide (B77818) Radical Scavenging | - | - |

| Hydroxyl Radical Scavenging | - | - |

| Hydrogen Peroxide Scavenging | - | - |

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound

-

Ascorbic acid (or Trolox) as a positive control

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of each this compound dilution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

This compound

-

Trolox (or Ascorbic acid) as a positive control

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

-

Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions.

-

Reaction: Add 10 µL of each this compound dilution to 1.0 mL of the diluted ABTS•+ solution. A control is prepared by adding 10 µL of the solvent to 1.0 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixtures at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Reaction: Add 100 µL of the this compound solution to 3.0 mL of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance of the solution at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄ or Trolox. The antioxidant capacity of this compound is expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

Superoxide Radical Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine (B1670421) methosulfate (PMS)-NADH system.

Materials:

-

Phosphate buffer (100 mM, pH 7.4)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

This compound

-

Quercetin or Gallic acid as a positive control

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix 1.0 mL of NBT solution (156 µM), 1.0 mL of NADH solution (468 µM), and 0.1 mL of this compound solution at various concentrations.

-

Initiation: Start the reaction by adding 100 µL of PMS solution (60 µM).

-

Incubation: Incubate the mixture at 25°C for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated. The IC50 value is then determined.

Hydroxyl Radical Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently react with a detection agent, such as deoxyribose, leading to the formation of a colored product.

Materials:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

Ferric chloride (FeCl₃)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Deoxyribose

-

TBA (Thiobarbituric acid)

-

TCA (Trichloroacetic acid)

-

This compound

-

Mannitol as a positive control

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, add 0.5 mL of FeCl₃ (0.1 mM), 0.5 mL of EDTA (0.1 mM), 0.5 mL of deoxyribose (2.8 mM), and various concentrations of this compound.

-

Initiation: Add 0.5 mL of H₂O₂ (1 mM) and 0.5 mL of ascorbic acid (0.1 mM) to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Color Development: Add 1.0 mL of TCA (2.8%) and 1.0 mL of TBA (1%) and heat the mixture in a water bath at 95°C for 15 minutes.

-

Measurement: Cool the mixture and measure the absorbance at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.

Nitric Oxide Scavenging Assay

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.

Materials:

-

Sodium nitroprusside solution (10 mM) in phosphate-buffered saline (PBS, pH 7.4)

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid)

-

This compound

-

Curcumin or Ascorbic acid as a positive control

-

Spectrophotometer

Procedure:

-

Reaction: Mix 2.0 mL of 10 mM sodium nitroprusside with 0.5 mL of this compound solution at various concentrations.

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Color Development: Add 0.5 mL of the incubated solution to 1.0 mL of Griess reagent.

-

Measurement: Measure the absorbance at 546 nm.

-

Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The antioxidant activity of this compound is not limited to direct radical scavenging. It also modulates key intracellular signaling pathways that regulate the cellular antioxidant defense system.

Experimental Workflow for In Vitro Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound like this compound.

Caption: General workflow for evaluating the in vitro antioxidant activity of this compound.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response.

Caption: this compound activates the Nrf2 antioxidant signaling pathway.

MAPK/NF-κB Signaling Pathway

This compound can also exert its antioxidant effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammatory responses and ROS production.

Caption: this compound inhibits the MAPK/NF-κB signaling pathways.

Conclusion

This compound exhibits significant in vitro antioxidant activity through a combination of direct free radical scavenging and modulation of key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers interested in further exploring the antioxidant potential of this promising natural compound. The detailed experimental protocols and compiled quantitative data offer a solid foundation for future studies, while the visualized signaling pathways provide insights into its mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Umbelliferone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant attention within the scientific community.[1][2] Found in a variety of plants, particularly those of the Apiaceae (Umbelliferae) family, this compound serves as a crucial scaffold in medicinal chemistry due to its broad spectrum of biological activities.[2][3][4] Its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects, make it a compelling candidate for further investigation and drug development.[5][6][7] This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, biological signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | References |

| CAS Number | 93-35-6 | [1][3][8][9][10][11][12] |

| IUPAC Name | 7-Hydroxy-2H-1-benzopyran-2-one | [1][3][8] |

| Other Names | 7-hydroxycoumarin, hydrangine, skimmetine, beta-umbelliferone | [1][2][3] |

| Molecular Formula | C₉H₆O₃ | [1][2][3][9] |

| Molar Mass | 162.14 g/mol | [1][3][8][9] |

| Appearance | Yellowish-white crystalline powder | [1][2][9] |

| Melting Point | 230–233 °C (decomposes) | [1][2][3] |

| Solubility | Slightly soluble in hot water; highly soluble in ethanol | [1][2] |

| UV Absorption Maxima | 300, 305, and 325 nm | [1] |

| Fluorescence Emission | 460 nm | [12][13] |

| pKa | 7.7 | [1] |

Synthesis of this compound

This compound can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of various natural compounds in plants.[1][4] The pathway originates from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

-

Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[14]

-

Hydroxylation: Cinnamic acid is hydroxylated at the para position to form 4-coumaric acid (p-coumaric acid) by cinnamate (B1238496) 4-hydroxylase (C4H).[1][14]

-

Ortho-hydroxylation: A second hydroxylation occurs at the ortho position of 4-coumaric acid to yield 2,4-dihydroxy-cinnamic acid.[1]

-

Isomerization and Lactonization: The trans-double bond of 2,4-dihydroxy-cinnamic acid undergoes isomerization to the cis form, which is unstable and readily cyclizes through an intramolecular attack of the C2'-hydroxyl group on the carboxylic acid group, forming the lactone ring of this compound.[1]

Chemical Synthesis: Pechmann Condensation

The most common and traditional method for synthesizing this compound is the Pechmann condensation.[3][4] This reaction involves the condensation of resorcinol (B1680541) with malic acid under acidic conditions, typically using concentrated sulfuric acid as a catalyst.[3][15]

Experimental Protocols

Protocol 1: Traditional Pechmann Condensation

This protocol is adapted from established methods for the synthesis of this compound.[3][15]

Materials:

-

Resorcinol (22 g)

-

Malic acid (26.8 g)

-

Concentrated sulfuric acid (54 mL)

-

Ice-water (220 mL)

-

Ethanol (for recrystallization)

-

Dilute acetic acid (for recrystallization)

Procedure:

-

Grind 22 g of resorcinol and 26.8 g of malic acid together in a flask.

-

Gently heat the mixture while slowly adding 54 mL of concentrated sulfuric acid. The mixture will solidify and then remelt with strong effervescence.

-

Stop heating as soon as the liquefaction is complete.

-

Immediately pour the reaction mixture into 220 mL of ice-water.

-

Allow the product to separate completely, which may take up to three days. It will appear as a light red crystalline mass.

-

Collect the crude this compound by filtration.

-

Purify the product by performing two recrystallizations from dilute alcohol and one from dilute acetic acid to obtain a pure, faint yellow product.

Protocol 2: Microwave-Assisted Synthesis

A greener and more rapid synthesis can be achieved using microwave assistance.[16][17][18]

Materials:

-

Resorcinol (20 mmol)

-

Malic acid (20 mmol)

-

Concentrated sulfuric acid (100 mmol)

-

Hot water (2-10 mL)

Procedure:

-

In a 50 mL Erlenmeyer flask, combine 20 mmol of resorcinol, 20 mmol of malic acid, and 100 mmol of concentrated sulfuric acid.

-

Place a glass funnel on the mouth of the flask.

-

Position the flask at the edge of a domestic microwave oven's plate.

-

Irradiate the mixture for 30 seconds at a medium power level (e.g., Level 6).

-

Carefully add 2-10 mL of hot water to the resulting slurry.

-

The product can then be isolated and purified, for instance, by recrystallization.

Biological Activities and Signaling Pathways

This compound exhibits a wide array of pharmacological effects by modulating various cellular signaling pathways. Its anti-inflammatory, antioxidant, and anti-cancer properties are of particular interest in drug development.[7]

Anti-inflammatory and Antioxidant Effects

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[6][9] It can scavenge free radicals and inhibit lipid peroxidation.[6] One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Activation of Nrf2 leads to the increased expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[6]

Furthermore, this compound can suppress inflammatory responses by inhibiting the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor-kappa B) signaling pathways, which are crucial in the regulation of pro-inflammatory cytokines like TNF-α and IL-6.[7][19]

Anti-cancer Activity